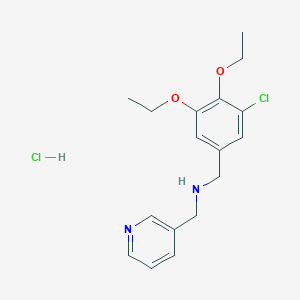

4-benzyl-N-(4-isopropylbenzylidene)-1-piperazinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related Schiff base compounds often involves the reaction of amines with aldehydes or ketones in alcohol solutions. For example, the synthesis of N,N′-bis(4-methoxy-benzylidene)-1,4-bis(3-aminopropyl)piperazine, a compound with a similar structure, is achieved by reacting 1,4-bis(3-aminopropyl)piperazine with 4-methoxy-benzaldehyde in a methanol solution, characterized by IR spectrum, 1H NMR, 13C NMR, and X-ray single crystal diffraction analyses (Xu et al., 2012).

Molecular Structure Analysis

The crystal structure analysis of Schiff bases reveals insights into their molecular geometry, including bond lengths, angles, and conformation. The molecular structure is typically determined using X-ray crystallography, which provides detailed information about the spatial arrangement of atoms within the molecule. For instance, the aforementioned N,N′-bis(4-methoxy-benzylidene)-1,4-bis(3-aminopropyl)piperazine crystallizes in the monoclinic system and forms a 1D hydrogen bonding network (Xu et al., 2012).

Chemical Reactions and Properties

Schiff bases, including those derived from piperazine, participate in various chemical reactions. They exhibit antibacterial activity, as demonstrated by agar diffusion methods, showing effectiveness against bacterial strains such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis (Xu et al., 2012). Their chemical properties are influenced by the nature of the substituents on the aromatic rings and the central piperazine moiety.

Applications De Recherche Scientifique

Drug Metabolism and Pharmacokinetics

The metabolism of novel antidepressants and other therapeutic agents involves complex biochemical pathways, often mediated by enzymes such as cytochrome P450s. For instance, Lu AA21004, a novel antidepressant, undergoes oxidative metabolism to form various metabolites, implicating CYP2D6, CYP2C9, CYP3A4/5, and other enzymes in its metabolic pathways (Hvenegaard et al., 2012).

Antidiabetic Activity

Piperazine derivatives have shown promise as antidiabetic compounds. Structural modifications of these compounds can significantly impact their biological activity, as seen in the development of potent antidiabetic agents through the optimization of piperazine N atoms and isosteric heterocycles (Le Bihan et al., 1999).

Asymmetric Synthesis in Drug Development

The asymmetric synthesis of α-branched 2-piperazinylbenzylamines demonstrates the versatility of piperazine derivatives in drug development. These compounds are potential ligands for the human melanocortin 4 receptor, highlighting the importance of stereochemistry in therapeutic efficacy (Jiang et al., 2005).

Antiproliferative Properties and DNA Binding

The synthesis and characterization of benzochromene derivatives reveal their potential in cancer therapy. These compounds, through interaction with DNA and modulation of gene expression, exhibit cytotoxic activity against cancer cells, exemplifying the therapeutic potential of piperazine derivatives in oncology (Ahagh et al., 2019).

Synthesis of Bifunctional Macrocylic Compounds

The synthesis of 4-nitrobenzyl-substituted macrocyclic tetraamines illustrates the utility of piperazine derivatives in creating bifunctional chelating agents. These compounds have applications in diagnostic imaging and radiotherapy, highlighting the role of piperazine derivatives in developing novel medical imaging agents (McMurry et al., 1992).

Propriétés

IUPAC Name |

N-(4-benzylpiperazin-1-yl)-1-(4-propan-2-ylphenyl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3/c1-18(2)21-10-8-19(9-11-21)16-22-24-14-12-23(13-15-24)17-20-6-4-3-5-7-20/h3-11,16,18H,12-15,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDOZBKVEURNLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(cyclobutylcarbonyl)-4-[(2-phenyl-1H-imidazol-1-yl)acetyl]-1,4-diazepane](/img/structure/B5577372.png)

![N,N-dimethyl-1-[4-methyl-5-(1-{[2-(methylthio)pyridin-3-yl]carbonyl}piperidin-3-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B5577375.png)

![N-ethyl-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-methyl-4-pyrimidinamine](/img/structure/B5577383.png)

![3,5-difluoro-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]pyridine-2-carboxamide](/img/structure/B5577397.png)

![2-methyl-4-(4-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]methyl}phenyl)but-3-yn-2-ol](/img/structure/B5577419.png)

![N-((3S*,4R*)-1-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5577435.png)

![1-(4-methylphenyl)-4-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5577441.png)

![5-bromo-N-[2-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5577443.png)

![4-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5577487.png)